molecular formula C19H29N5O2 B5502739 4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine

4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine

Cat. No.: B5502739
M. Wt: 359.5 g/mol
InChI Key: JKBRSNCXJFGKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine is a useful research compound. Its molecular formula is C19H29N5O2 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.23212518 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Drug Development

  • Biginelli Reaction Synthesis : Enaminones with piperazine/morpholine moieties were synthesized and further reacted to obtain dihydropyrimidinone derivatives. These compounds were produced via a one-pot Biginelli synthesis, demonstrating an efficient method for creating potentially bioactive compounds (Bhat et al., 2018).

  • Preclinical Drug Absorption and Disposition : GDC-0980, a compound structurally similar to the one , showed significant pharmacokinetics suggesting good absorption potential and supported its development for clinical trials. This research outlines the importance of understanding compound disposition in drug development (Salphati et al., 2012).

  • Diastereoselective Synthesis : The diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones demonstrates the versatility of reactions involving morpholine and piperazine, important for creating compounds with potential therapeutic applications (Liu et al., 2014).

Antimicrobial and Antiproliferative Activities

  • Antimicrobial Activities : Novel 1,2,4-triazole derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, including morpholine and piperazine, showed good to moderate antimicrobial activities, highlighting the potential for developing new antimicrobial agents (Bektaş et al., 2010).

  • Antiproliferative Activity : A study on Mannich bases derived from 2-amino-1H-benzimidazole and secondary amines, including morpholine and piperazine, revealed compounds with significant antiproliferative activity against various cancer cell lines, suggesting their potential as cancer therapeutic agents (Nowicka et al., 2015).

Properties

IUPAC Name

cyclopentyl-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-15-14-17(22-10-12-26-13-11-22)21-19(20-15)24-8-6-23(7-9-24)18(25)16-4-2-3-5-16/h14,16H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBRSNCXJFGKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3CCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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